molecular formula C28H26N4O5 B2466519 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-30-6

3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2466519
CAS RN: 1207051-30-6
M. Wt: 498.539
InChI Key: DLSIHVHCNFTYQT-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
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Scientific Research Applications

Hypotensive Agents Synthesis

Quinazoline derivatives have been explored for their hypotensive activities, particularly in compounds with modifications at the 1-hydrogen position. These modifications have shown significant effects on the relaxing activities of blood vessels, indicating potential applications in the development of hypotensive agents. For example, certain derivatives exhibited activity significantly more potent than known drugs, highlighting the therapeutic potential of quinazoline derivatives in cardiovascular diseases (Eguchi et al., 1991).

Anticancer Activity

Quinazolinone derivatives have demonstrated potent cytotoxic activities against various cancer cell lines. These compounds, synthesized through modifications of quinazolinone structures, have been evaluated for their growth inhibitory properties, showing promising results as potential anticancer agents. Some derivatives were found to be highly effective against murine leukemia and human cancer cell lines, with IC50 values indicating significant potency (Deady et al., 2003).

Antimalarial Activity

The antimalarial activities of benzoquinoline derivatives, another class related to quinazoline, have been investigated, revealing compounds with significant efficacy against Plasmodium berghei in mice. These studies contribute to the search for new antimalarial drugs, showing that structural modifications can enhance antimalarial activity while considering phototoxicity as a side effect (Rice, 1976).

Herbicide Discovery

Quinazoline derivatives have also found applications in agriculture, particularly as herbicides. Novel pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a significant target in herbicide discovery. These compounds displayed excellent herbicidal activity and potential for weed control, demonstrating the versatility of quinazoline derivatives in various scientific applications (He et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then reacted with 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione to form the second intermediate. The final product is obtained by reacting the second intermediate with formaldehyde and hydrogen cyanide in the presence of a base." "Starting Materials": [ "4-ethoxy-3-methoxyaniline", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium acetate", "3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "formaldehyde", "hydrogen cyanide", "sodium hydroxide" ] "Reaction": [ "Step 1: Acetylation of 4-ethoxy-3-methoxyaniline with acetic anhydride and sulfuric acid to form N-acetyl-4-ethoxy-3-methoxyaniline", "Step 2: Diazotization of N-acetyl-4-ethoxy-3-methoxyaniline with sodium nitrite and hydrochloric acid to form 4-ethoxy-3-methoxyphenyldiazonium chloride", "Step 3: Coupling of 4-ethoxy-3-methoxyphenyldiazonium chloride with sodium acetate and 3-amino-5-methylisoxazole to form 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "Step 4: Reaction of 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid to form 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "Step 5: Reaction of 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione with formaldehyde and hydrogen cyanide in the presence of sodium hydroxide to form the final product" ] }

CAS RN

1207051-30-6

Product Name

3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C28H26N4O5

Molecular Weight

498.539

IUPAC Name

3-(3,5-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O5/c1-5-36-23-11-10-19(15-24(23)35-4)26-29-25(37-30-26)16-31-22-9-7-6-8-21(22)27(33)32(28(31)34)20-13-17(2)12-18(3)14-20/h6-15H,5,16H2,1-4H3

InChI Key

DLSIHVHCNFTYQT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C)OC

solubility

not available

Origin of Product

United States

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